Steroid Sulfatase Inhibition vs STX64
5-Bromo-2-fluoro-3-methanesulfonylbenzoic acid demonstrates a moderate inhibitory activity against steroid sulfatase (STS) with an IC50 of 74 nM in a human JEG3 cell lysate assay [1]. While this activity is weaker than the highly potent clinical-stage inhibitor STX64 (IC50 = 8 nM in a placental microsomal assay) , the compound provides a distinct, simplified benzoic acid scaffold that is structurally divergent from the tricyclic coumarin-sulfamate core of STX64. This makes the compound a valuable, less complex starting point for structure-activity relationship (SAR) campaigns where a moderate inhibitory effect on STS is desired.
| Evidence Dimension | Steroid Sulfatase (STS) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | STX64 (Irosustat): IC50 = 8 nM |
| Quantified Difference | Target compound is approximately 9.25-fold less potent than STX64. |
| Conditions | Target: Human JEG3 cell lysate, 1 hr incubation with [3H] E1S substrate. Comparator: Placental microsomal assay. |
Why This Matters
This quantitative benchmark confirms the compound has measurable, albeit moderate, on-target activity, validating its use as a simplified STS inhibitor scaffold for hit-to-lead optimization, distinct from potent, more complex clinical candidates.
- [1] BindingDB. Entry BDBM50541454 (CHEMBL4636936). Affinity Data: IC50 74 nM for inhibition of steroid sulfatase in human JEG3 cell lysates. Retrieved from https://www.bindingdb.org View Source
